N-1-adamantylhydrazinecarboxamide

Enzyme Inhibition Protease Drug Discovery

Researchers developing HGFA-targeted therapies face a scarcity of high-affinity probe compounds with defined pharmacology. N-1-Adamantylhydrazinecarboxamide (CAS 26496-36-6) addresses this gap as a validated sub-nanomolar HGFA inhibitor. • HGFA catalytic domain Ki = 0.280 nM - ideal positive control for enzymatic assays • NCI-60 benchmarked: MG-MID GI50 = 10.5 µM with moderate leukemia selectivity • Hydrazinecarboxamide handle enables Minisci-type late-stage functionalization of N-heteroarenes • Rigid adamantane core confers metabolic stability for target engagement studies Supplied at ≥95% purity; available from stock for immediate global dispatch.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
CAS No. 26496-36-6
Cat. No. B1363749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1-adamantylhydrazinecarboxamide
CAS26496-36-6
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)NN
InChIInChI=1S/C11H19N3O/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15)
InChIKeyOZUYDSURXVXCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-1-Adamantylhydrazinecarboxamide: Properties & Sourcing


N-1-Adamantylhydrazinecarboxamide (CAS 26496-36-6), also known as 1-(1-adamantyl)semicarbazide or 1-(adamantan-1-yl)-3-aminourea, is a small molecule with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol . It features a rigid, lipophilic adamantane cage linked to a hydrazinecarboxamide (semicarbazide) functional group, providing both structural rigidity and hydrogen-bonding capabilities [1]. The compound is commercially available from multiple suppliers with typical purity specifications of 95-98% and is suitable for research and development applications .

Target class Serine protease HGFA, adamantane-binding pockets
Core function Hydrazinecarboxamide probe with derivatization handle
Procurement use Tool compound for enzymatic assays, scaffold optimization
Format compatibility DMSO-soluble, stable at -20°C for in vitro workflows

Why N-1-Adamantylhydrazinecarboxamide Resists Substitution


The unique combination of the adamantane cage and the unsubstituted hydrazinecarboxamide moiety in N-1-adamantylhydrazinecarboxamide confers distinct molecular recognition and reactivity properties that are not shared by simple adamantane derivatives (e.g., adamantylamine) or generic semicarbazides. The rigid adamantyl group enhances binding affinity to hydrophobic enzyme pockets [1], while the terminal hydrazinecarboxamide provides both hydrogen-bonding capacity and a reactive handle for further derivatization (e.g., hydrazone formation) [2]. Substitution with closely related analogs—such as adamantane-1-carbohydrazide or 4-(1-adamantyl)-3-thiosemicarbazide—alters key physicochemical parameters including lipophilicity, hydrogen-bonding potential, and metabolic stability, which directly impacts target engagement and downstream biological outcomes . The quantitative evidence below demonstrates these differential effects in specific assay contexts.

Target Compound N-1-Adamantylhydrazinecarboxamide
Hydrazinecarboxamide with intact -NH-NH2 group, adamantane cage
Potential Substitute Adamantane-1-carboxamide
Missing hydrazine motif; cannot undergo Minisci carbamoylation or engage HGFA with comparable affinity
Target Compound N-1-Adamantylhydrazinecarboxamide
Terminal -NH2 enables hydrazone formation; high DMSO solubility
Potential Substitute 4-(1-Adamantyl)-3-thiosemicarbazide
Thiosemicarbazide alters H-bonding, lipophilicity, and metabolic stability; target engagement may shift
Target Compound N-1-Adamantylhydrazinecarboxamide
Saturated adamantane core; class-level metabolic stability reported
Potential Substitute Phenylsemicarbazide
Aromatic ring increases oxidative metabolism; t1/2 may be significantly shorter in microsomal assays

N-1-Adamantylhydrazinecarboxamide: Evidence-Based Comparison


HGFA Inhibition vs. Adamantane Carboxamides

N-1-Adamantylhydrazinecarboxamide exhibits potent inhibition of hepatocyte growth factor activator (HGFA) catalytic domain, with a Ki of 0.280 nM and an IC50 of 0.300 nM, as determined by fluorescence assay [1]. In contrast, other adamantane carboxamides evaluated under similar conditions display Ki values in the micromolar to high nanomolar range (e.g., 5-10 µM), representing a difference of over 10,000-fold in potency [2].

HGFA Inhibition
Head-to-head
Ki = 0.280 nM, IC50 = 0.300 nM
vs. typical adamantane carboxamides: Ki 5,000–10,000 nM
Reported sub-nanomolar affinity; supports HGFA target-engagement studies
Fluorescence assay, Boc-QLR-AMC substrate, pH 7.5, 22°C
Enzyme Inhibition Protease Drug Discovery

NCI-60 Antitumor Activity vs. Adamantyl Derivatives

In a comparative study of 1-adamantyl semicarbazide derivatives, the unsubstituted parent compound (3a, N-1-adamantylhydrazinecarboxamide) demonstrated broad-spectrum antitumor activity with a full panel median growth inhibition (MG-MID GI50) of 10.5 µM against the NCI-60 cancer cell line panel [1]. While substituted analogs (e.g., 9a with GI50 = 6.8 µM, 9d with GI50 = 5.5 µM) showed higher potency, the parent compound exhibited moderate selectivity toward leukemia cell lines with a ratio of 3.0, indicating a differentiated cytotoxicity profile [1].

NCI-60 Growth Inhibition
Direct comparison
Parent: MG-MID GI50 = 10.5 µM, leukemia selectivity 3.0
9a: GI50 = 6.8 µM, selectivity 3.6
9d: GI50 = 5.5 µM, selectivity 4.4
Cell-model endpoint context; parent shows differentiated selectivity profile
NCI-60 panel, 48h SRB assay; source-specific review recommended
Anticancer Cytotoxicity NCI-60

DMSO Solubility and Physicochemical Stability

N-1-Adamantylhydrazinecarboxamide exhibits favorable physicochemical properties for in vitro experimentation, with a predicted pKa of 9.86 ± 0.15 and solubility in DMSO exceeding 30 mg/mL . Solutions in DMSO can be stored at -20°C for up to three months without significant degradation . In contrast, the closely related analog adamantane-1-carbohydrazide (CAS 17846-15-0) is nearly insoluble in water (0.052 g/L at 25°C) and requires more specialized formulation for biological assays .

DMSO Solubility
Cross-study
>30 mg/mL in DMSO; stable at -20°C (3 months)
Comparator (adamantane-1-carbohydrazide): 0.052 g/L in water
Formulation-context; high DMSO solubility simplifies assay preparation
Predicted pKa 9.86; data from supplier and public sources
Solubility Stability Formulation

Regioselective Carbamoylation of Heteroarenes

N-1-Adamantylhydrazinecarboxamide serves as a unique carbamoylating agent for electron-deficient nitrogen heteroarenes via a dehydrazinative Minisci-type reaction, a reactivity not shared by simpler adamantane amides or ureas . Under optimized conditions, the reaction proceeds with high regioselectivity, yielding N-carbamoylated heteroarenes that are otherwise challenging to access. In contrast, adamantane-1-carboxamide fails to undergo this transformation due to the absence of the hydrazine leaving group, highlighting a key synthetic advantage of the target compound .

Carbamoylation
Class-level
Unique dehydrazinative Minisci reactivity on electron-deficient N-heteroarenes
Adamantane-1-carboxamide: no reaction
Synthetic chemistry context; enables late-stage adamantane introduction
Reported regioselectivity; conditions require optimization per substrate
Synthetic Chemistry Carbamoylation Late-Stage Functionalization

Metabolic Stability Advantage of Adamantane Scaffold

The rigid, cage-like adamantane core of N-1-adamantylhydrazinecarboxamide is inherently resistant to metabolic degradation by cytochrome P450 enzymes due to its saturated C-C bond framework and lack of metabolically labile sites . This contrasts with non-adamantane semicarbazides (e.g., phenylsemicarbazide), which undergo rapid oxidative metabolism, leading to shorter half-lives in vitro and in vivo. While direct comparative microsomal stability data for the exact compound are not publicly available, the class-level metabolic stability of adamantane-containing compounds is well-documented, with half-lives often exceeding 60 minutes in human liver microsomes vs. <15 minutes for non-cage analogs [1].

Metabolic Stability
Class-level
Predicted t1/2 >60 min (human liver microsomes)
Phenylsemicarbazide: t1/2 typical range for aryl semicarbazides
Class-level inference; adamantane core associated with extended microsomal stability
No compound-specific data; verify in target experimental system
Metabolic Stability ADME Pharmacokinetics

N-1-Adamantylhydrazinecarboxamide Application Scenarios


HGFA Inhibitor Discovery and Target Validation

Given its sub-nanomolar potency against HGFA catalytic domain (Ki = 0.280 nM), N-1-adamantylhydrazinecarboxamide is an ideal starting point for developing HGFA inhibitors or as a positive control in enzymatic assays. Its high affinity, combined with the metabolic stability of the adamantane core, makes it suitable for in vitro target engagement studies and potentially for in vivo proof-of-concept experiments following formulation optimization [1].

Adamantane-Heterocycle Synthesis via Carbamoylation

The unique reactivity of the hydrazinecarboxamide moiety in dehydrazinative Minisci reactions enables the late-stage functionalization of electron-deficient nitrogen heteroarenes. This makes N-1-adamantylhydrazinecarboxamide a valuable building block for medicinal chemists seeking to introduce the adamantane pharmacophore into complex heterocyclic scaffolds, a transformation not possible with simpler adamantane amides .

Broad-Spectrum Anticancer Screening and Profiling

With a well-characterized NCI-60 growth inhibition profile (MG-MID GI50 = 10.5 µM) and moderate selectivity for leukemia cell lines, this compound serves as a benchmark for evaluating novel adamantane-based anticancer agents. Its moderate potency allows for clear differentiation of structure-activity relationships when compared to more potent but less selective analogs, aiding in hit-to-lead optimization campaigns [2].

Application
Selection Property
Validation Focus
HGFA target engagement studies
Reported sub-nanomolar affinity in enzymatic assay
Confirm Ki/IC50 under experimental conditions; assess selectivity against related proteases
Cell-model proliferation profiling
Moderate growth inhibition and leukemia selectivity in NCI-60 panel
Cell-viability endpoints, selectivity window in leukemia vs. solid tumor lines
Late-stage heterocycle functionalization
Dehydrazinative Minisci reactivity with electron-deficient N-heteroarenes
Regioselectivity and yield for target scaffolds; scalability assessment

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